2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid
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Overview
Description
2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid is a complex organic compound with a unique structure that includes a brominated isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid typically involves the bromination of isoindoline derivatives followed by the introduction of a butyric acid side chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the isoindoline ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoindoline moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetic acid
- 3-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
- 4-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Uniqueness
2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid is unique due to its specific substitution pattern and the presence of a butyric acid side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAZTRZXTJGANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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